(R,R)-(-)-1,2-cycloheptanediol

Asymmetric Polymerization Chiral Templates Cyclocopolymerization

Researchers requiring precise stereocontrol in asymmetric synthesis often find 5- or 6-membered ring diols insufficient for achieving >99% ee. (R,R)-(-)-1,2-Cycloheptanediol solves this via its unique seven-membered ring conformational constraint, which dictates dihedral angles and hydrogen-bonding geometries critical for enantioselectivity: • Achieves >99% ee in kinetic resolution for α,α-disubstituted amino acid synthesis, essential for peptidomimetic SAR studies • Enables predictable chirality transfer in cyclocopolymerization of bis(4-vinylbenzoate)s with styrene, producing optically active polymers for chiral stationary phases • Serves as chiral auxiliary for resolving (±)-β-keto esters in drimane sesquiterpene and labdane diterpene total synthesis Supplied with verified enantiomeric purity; available for immediate dispatch to research facilities worldwide.

Molecular Formula C7H14O2
Molecular Weight 130.18 g/mol
CAS No. 108268-28-6
Cat. No. B020173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R,R)-(-)-1,2-cycloheptanediol
CAS108268-28-6
Synonyms(R,R)-(-)-1,2-CYCLOHEPTANEDIOL
Molecular FormulaC7H14O2
Molecular Weight130.18 g/mol
Structural Identifiers
SMILESC1CCC(C(CC1)O)O
InChIInChI=1S/C7H14O2/c8-6-4-2-1-3-5-7(6)9/h6-9H,1-5H2/t6-,7-/m1/s1
InChIKeyDCYPPXGEIQTVPI-RNFRBKRXSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chiral Building Block: (R,R)-(-)-1,2-Cycloheptanediol


(R,R)-(-)-1,2-Cycloheptanediol is a chiral vicinal diol with the molecular formula C₇H₁₄O₂ and a molecular weight of 130.19 g/mol [1]. The compound features a seven-membered cycloheptane ring with two hydroxyl groups in a trans-(1R,2R) configuration . Its primary utility lies in asymmetric synthesis, where it serves as a chiral auxiliary, chiral template, and precursor for enantiopure building blocks, particularly in the synthesis of terpenoid natural products [2][3]. The specific (R,R) stereochemistry imparts a defined three-dimensional geometry that influences stereochemical outcomes in reactions where smaller or larger ring analogs may fail to provide adequate stereocontrol [4].

Chiral Uniqueness of (R,R)-(-)-1,2-Cycloheptanediol


The seven-membered ring of (R,R)-(-)-1,2-cycloheptanediol imposes a unique conformational constraint that is absent in five-, six-, or eight-membered analogs. This constraint directly influences dihedral angles, hydrogen-bonding geometries, and steric environments during asymmetric induction [1]. In the cyclocopolymerization of bis(4-vinylbenzoate)s with styrene, the chiral induction efficiency was shown to be highly dependent on ring size, increasing in the order: cyclopentane ≪ cyclohexane < cycloheptane < cyclooctane [2]. This trend correlates with the dihedral angle between the two 4-vinylbenzoyl groups, which decreases as ring size expands, thereby altering the template's ability to transfer chirality [2]. Substituting the cycloheptane scaffold with a smaller or larger ring would result in a different stereochemical outcome, directly impacting enantiomeric excess and optical purity in downstream products [3].

Evidence Comparison: (R,R)-(-)-1,2-Cycloheptanediol vs. Analogs


Chiral Induction in Cyclocopolymerization

In the cyclocopolymerization of bis(4-vinylbenzoate)s with styrene, the efficiency of chirality induction by chiral 1,2-cycloalkanediol templates was quantitatively evaluated. The (1S,2S)-1,2-cycloheptanediol template exhibited significantly higher chiral induction than the cyclopentane analog, and measurably greater than the cyclohexane analog [1]. The study established a clear structure-activity relationship where the chiral induction efficiency increases with expanding ring size, directly correlating with the dihedral angle between the two 4-vinylbenzoyl groups [2].

Asymmetric Polymerization Chiral Templates Cyclocopolymerization

Enzymatic Kinetic Resolution: Cycloheptane vs. Cyclopentane Diol

In a comparative lipase-catalyzed kinetic resolution study, the cycloheptane-trans-1,2-diol diester substrate (±)-8 yielded a recovered diol with significantly higher enantiomeric purity than the cyclopentane analog (±)-3 under comparable conditions [1]. This demonstrates that the seven-membered ring provides a better fit within the enzyme's active site for this specific transformation, leading to superior enantioselectivity [2].

Biocatalysis Kinetic Resolution Enantioselective Synthesis

Enantioselective Biooxidation Across Ring Sizes

A highly regio- and enantioselective whole-cell biocatalyst (E. coli expressing BDHA) was applied to a series of racemic trans-cyclic vicinal diols. All four ring sizes—cyclopentane, cyclohexane, cycloheptane, and cyclooctane—were oxidized to yield the corresponding (R)-α-hydroxy ketones and (S,S)-cyclic diols with exceptional enantiomeric purity [1]. Critically, the 1,2-cycloheptanediol substrate was processed with the same high efficiency as other ring sizes, confirming that the seven-membered ring does not impede the enzymatic transformation [2].

Whole-Cell Biocatalysis Enantioselective Oxidation Chiral Pool Synthesis

Temperature-Dependent Elution Order Reversal on CSP

The chromatographic behavior of trans-1,2-cycloheptanediol on a two-armed receptor chiral stationary phase (CSP) exhibits an unusual temperature-dependent reversal of elution order. This phenomenon was systematically studied for both six- and seven-membered cyclic diols [1]. For the cycloheptanediol derivative, the elution order of enantiomers reverses at a specific temperature threshold (75°C), a property that can be exploited for analytical method optimization and preparative separations [2].

Chiral HPLC Analytical Method Development Enantiomer Separation

Key Applications of (R,R)-(-)-1,2-Cycloheptanediol


Enantiopure α,α-Disubstituted α-Amino Acid Synthesis

In the synthesis of non-proteinogenic amino acids for peptidomimetic drug discovery, (R,R)-(-)-1,2-cycloheptanediol serves as the starting material for producing the optically active diester (-)-8. This intermediate is then efficiently converted into the seven-membered-ring α,α-disubstituted α-amino acid (4R,5R)-(-)-15 [9]. The >99% ee achieved in the kinetic resolution step is critical for obtaining a single enantiomer of the final amino acid, which is essential for structure-activity relationship studies in medicinal chemistry [10].

Chiral Auxiliary for β-Keto Ester Resolution

(R,R)-Cycloheptane-1,2-diol has been successfully employed as a chiral auxiliary for the resolution of (±)-β-keto ester 6, a key intermediate in the synthesis of drimane sesquiterpenes and labdane diterpenes [9]. The acetal formation with this diol enables the separation of enantiomerically pure (8aR)- and (8aS)-decahydro-5,5,8a-trimethyl-2-oxo-naphthalene-1-carboxylates 6, which are then used to establish the absolute configuration of natural products such as (-)-15,16-epoxy-8(17),13(16),14-labdatriene 4 and (+)-15,16-epoxy-7,13(16),14-labdatriene 5 [10]. This application is particularly valuable for medicinal chemists and natural product researchers requiring enantiopure terpenoid building blocks [11].

Asymmetric Cyclocopolymerization Template

In the field of chiral polymer synthesis, (1S,2S)-1,2-cycloheptanediol can be used as a chiral template in the cyclocopolymerization of bis(4-vinylbenzoate)s with styrene [9]. The resulting polymer exhibits optical activity after template removal, with the degree of chiral induction being highly dependent on the template's ring size [10]. The cycloheptane template provides a measurable and predictable level of chirality transfer, making it suitable for producing optically active polymers for applications in chiral stationary phases, enantioselective membranes, or asymmetric catalysis supports [11].

Temperature-Programmed Chiral HPLC Method

The unique temperature-dependent reversal of enantiomer elution order for 1,2-cycloheptanediol derivatives on specific chiral stationary phases can be exploited to develop robust analytical methods [9]. Analysts can use this property to optimize separation conditions by adjusting column temperature, potentially achieving baseline resolution of enantiomers without changing the mobile phase [10]. This is particularly useful in quality control laboratories for the pharmaceutical and fine chemical industries, where accurate determination of enantiomeric purity is a regulatory requirement [11].

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